Cas no 946725-92-4 (3-(3,4-Dimethylphenoxy)piperidine)
3-(3,4-Dimethylphenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-Dimethylphenoxy)piperidine
- EN300-1847547
- 946725-92-4
- DTXSID40663032
- AKOS010951138
-
- MDL: MFCD08687658
- Inchi: 1S/C13H19NO/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3
- InChI Key: ZOAYYILFLICKSD-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C)=C(C)C=1)C1CNCCC1
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3Ų
3-(3,4-Dimethylphenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM530593-1g |
3-(3,4-Dimethylphenoxy)piperidine |
946725-92-4 | 97% | 1g |
$242 | 2022-08-31 | |
| Chemenu | CM530593-5g |
3-(3,4-Dimethylphenoxy)piperidine |
946725-92-4 | 97% | 5g |
$717 | 2022-08-31 | |
| Enamine | EN300-1847547-1g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1847547-5g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1847547-10g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1847547-0.05g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1847547-0.1g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1847547-0.25g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1847547-0.5g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1847547-1.0g |
3-(3,4-dimethylphenoxy)piperidine |
946725-92-4 | 1g |
$1029.0 | 2023-06-02 |
3-(3,4-Dimethylphenoxy)piperidine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-(3,4-Dimethylphenoxy)piperidine
3-(3,4-Dimethylphenoxy)piperidine: A Comprehensive Overview
3-(3,4-Dimethylphenoxy)piperidine, also known by its CAS number 946725-92-4, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of piperidines, which are six-membered cyclic amines with a wide range of uses in pharmaceuticals, agrochemicals, and materials science. The structure of 3-(3,4-Dimethylphenoxy)piperidine consists of a piperidine ring substituted with a phenoxy group at the 3-position, where the phenyl ring is further substituted with methyl groups at the 3 and 4 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.
The synthesis of 3-(3,4-Dimethylphenoxy)piperidine typically involves nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly improve the yield and purity of 3-(3,4-Dimethylphenoxy)piperidine. These methods not only reduce the environmental footprint but also align with the growing demand for sustainable chemical processes.
In terms of physical properties, 3-(3,4-Dimethylphenoxy)piperidine exhibits a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating moderate stability that can be enhanced through appropriate formulation techniques.
The applications of 3-(3,4-Dimethylphenoxy)piperidine span multiple industries. In pharmaceuticals, it has been explored as a potential lead compound for drug development due to its ability to modulate key biological targets such as G protein-coupled receptors (GPCRs). Recent studies have highlighted its role as an antagonist for certain adrenergic receptors, suggesting its potential in treating conditions like hypertension and anxiety disorders. Additionally, the compound has shown promise in agrochemicals as a fungicide or insecticide, thanks to its ability to disrupt essential biochemical pathways in pests.
In materials science, 3-(3,4-Dimethylphenoxy)piperidine has been investigated as a precursor for advanced polymers and coatings. Its ability to form stable amide bonds makes it a valuable building block for high-performance materials with tailored mechanical and thermal properties. Researchers have also explored its use in organocatalysis, where it serves as an efficient catalyst for asymmetric synthesis of complex molecules.
The environmental impact of 3-(3,4-Dimethylphenoxy)piperidine is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure safe handling and disposal. Recent findings indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological effects.
In conclusion, 3-(3,4-Dimethylphenoxy)piperidine, CAS No: 946725-92-4, is a versatile compound with diverse applications across various fields. Its unique chemical structure, combined with advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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